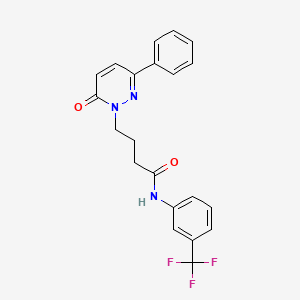

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in various disease conditions.

科学的研究の応用

Synthesis and Characterization

A significant area of research involves the synthesis and characterization of polypyridine ruthenium(II) complexes, which can potentially include compounds with similar structural features to the queried chemical. These complexes have been explored for their photochemical properties, demonstrating that ligands can be photochemically expelled and replaced, suggesting potential applications in photochemical reactions and materials science (Bonnet et al., 2003).

Heterocyclic Synthesis

Research on acetoacetanilides has led to the development of methods for synthesizing various fused heterocyclic compounds, indicating that similar methodologies could be applied to the synthesis of compounds with the queried chemical structure for potential use in materials science or pharmaceutical research (Harb et al., 2006).

Metal-assisted Reactions

Studies on metal-assisted electrocyclic reactions have highlighted the potential for synthesizing complex organic molecules, including those with pyridine and triazine units, which are structurally related to the queried compound. These findings could be relevant for the development of novel catalysts or materials (Pal et al., 2000).

Molecular Docking and Biological Activity

Research into the synthesis and biological activity of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown potential applications in inhibiting tyrosinase and melanin, pointing towards uses in dermatological treatments. These studies include molecular docking and dynamic simulations to understand the interaction with biological targets (Raza et al., 2019).

Cyclometalated Complexes

Investigations into cyclometalated platinum(II) acetylide complexes offer insights into their structure, electrochemistry, and photophysics. These studies could inform the development of novel materials for optoelectronic applications, hinting at the broader utility of compounds related to the queried chemical (Schneider et al., 2009).

作用機序

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

This compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . It binds to the receptor and activates it, leading to a series of downstream effects. The compound is significantly more THR-β selective than earlier analogues .

Biochemical Pathways

The activation of the THR-β receptor by this compound primarily affects the lipid metabolism pathways in the liver . The beneficial effects on lipid levels are primarily due to its action at the THR-β .

Pharmacokinetics

It has been reported that the compound showed efficacy in a preclinical model at doses that showed no impact on the central thyroid axis .

Result of Action

The activation of the THR-β receptor by this compound leads to beneficial effects on lipid levels . In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

生化学分析

Biochemical Properties

It is known to be a highly selective thyroid hormone receptor β agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in thyroid hormone signaling .

Cellular Effects

Given its role as a thyroid hormone receptor β agonist, it may influence cell function by modulating thyroid hormone signaling pathways . This could potentially impact gene expression and cellular metabolism .

Molecular Mechanism

As a thyroid hormone receptor β agonist, it likely binds to this receptor and modulates its activity . This could lead to changes in gene expression and cellular function .

Metabolic Pathways

Given its role as a thyroid hormone receptor β agonist, it may interact with enzymes or cofactors involved in thyroid hormone metabolism .

特性

IUPAC Name |

4-(6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-4-9-17(14-16)25-19(28)10-5-13-27-20(29)12-11-18(26-27)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMADJFKGJLBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2765474.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)

![1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2765492.png)